molecular formula C8H12N6 B2653082 8-N,8-N,9-Trimethylpurine-6,8-diamine CAS No. 352227-13-5

8-N,8-N,9-Trimethylpurine-6,8-diamine

Cat. No.: B2653082
CAS No.: 352227-13-5
M. Wt: 192.226
InChI Key: WZNWBJSVKPRVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-N,8-N,9-Trimethylpurine-6,8-diamine is a purine derivative characterized by methyl substitutions at the 8-N (two methyl groups) and 9-N positions. Its molecular formula is C₈H₁₂N₆, with a molar mass of 192.22 g/mol. Purine derivatives are critical in pharmaceutical and biochemical research due to their structural resemblance to nucleic acid bases, enabling applications in drug design and enzyme inhibition.

Properties

IUPAC Name

8-N,8-N,9-trimethylpurine-6,8-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c1-13(2)8-12-5-6(9)10-4-11-7(5)14(8)3/h4H,1-3H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNWBJSVKPRVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=C1N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-N,8-N,9-Trimethylpurine-6,8-diamine typically involves the methylation of purine derivatives. One common method is the reaction of purine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of 8-N,8-N,9-Trimethylpurine-6,8-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-N,8-N,9-Trimethylpurine-6,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more of the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of purine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of partially or fully reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

8-N,8-N,9-Trimethylpurine-6,8-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-N,8-N,9-Trimethylpurine-6,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N,N-Dimethylpurine-6,8-diamine (CAS 500285-00-7)

  • Molecular Formula : C₇H₁₀N₆
  • Molar Mass : 178.19 g/mol
  • Key Differences : Lacks the 9-N methyl group present in the target compound.
  • Physicochemical Properties: Increased hydrophilicity compared to the trimethylated derivative due to fewer methyl groups.

9-Methylthiamiprine (MM1292.05)

  • Molecular Formula : C₁₀H₁₁N₉O₂S
  • Molar Mass : 321.33 g/mol
  • Key Differences : Contains a 4-nitroimidazole-thioether moiety at the 6-position, unlike the simpler diamine structure of the target compound.
  • Functional Implications :
    • The nitroimidazole group confers redox activity, enabling applications in prodrug activation (e.g., antimicrobial agents).
    • The thioether linkage may enhance metabolic stability compared to the target compound’s amine groups .

N-Formylthiamiprine (MM1292.06)

  • Molecular Formula : C₁₀H₉N₇O₃S
  • Molar Mass : 307.29 g/mol
  • Key Differences : Features a formyl group at the 2-position and a nitroimidazole-thioether at the 6-position.
  • Reduced basicity compared to the target compound due to electron-withdrawing substituents .

Physicochemical and Functional Comparison Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Trends Applications
8-N,8-N,9-Trimethylpurine-6,8-diamine C₈H₁₂N₆ 192.22 8-N(CH₃)₂, 9-CH₃ Likely low water solubility (high lipophilicity) Potential kinase inhibitors, nucleic acid analogs
N,N-Dimethylpurine-6,8-diamine C₇H₁₀N₆ 178.19 8-N(CH₃)₂ Moderate water solubility Reference standard in pharmaceuticals
9-Methylthiamiprine C₁₀H₁₁N₉O₂S 321.33 9-CH₃, 6-(4-nitroimidazole-thioether) Low solubility (nonpolar solvents) Antimicrobial prodrugs
N-Formylthiamiprine C₁₀H₉N₇O₃S 307.29 2-CHO, 6-(4-nitroimidazole-thioether) Moderate solubility Targeted covalent inhibitors

Research Findings and Functional Implications

  • Synthetic Challenges : The addition of a third methyl group at the 9-position in 8-N,8-N,9-Trimethylpurine-6,8-diamine likely requires stringent reaction conditions (e.g., high-pressure methylation or specialized catalysts), as seen in heteropoly acid-catalyzed methylation reactions .
  • Biological Activity : Methylation patterns significantly alter pharmacokinetics. For example:
    • The dimethylated analog (CAS 500285-00-7) may exhibit faster renal clearance due to higher hydrophilicity.
    • The trimethylated compound’s lipophilicity could enhance blood-brain barrier penetration, making it suitable for neurological targets .

Gaps in Current Knowledge

  • No direct studies on the synthesis, stability, or bioactivity of 8-N,8-N,9-Trimethylpurine-6,8-diamine were identified in the provided evidence.
  • Comparative toxicity profiles and metabolic pathways relative to analogs remain unexplored.

Biological Activity

8-N,8-N,9-Trimethylpurine-6,8-diamine is a purine derivative with significant biological activity. This compound has garnered interest due to its structural similarities to other biologically active purines and its potential therapeutic applications. The molecular formula for this compound is C9H13N5C_9H_{13}N_5, and its CAS number is 352227-13-5.

The biological activity of 8-N,8-N,9-Trimethylpurine-6,8-diamine primarily involves its interaction with various biological pathways. It has been shown to act as an inhibitor of certain enzymes involved in nucleic acid metabolism. The methylation of the purine ring enhances its stability and potential binding affinity to target enzymes.

Enzyme Inhibition Studies

Research indicates that 8-N,8-N,9-Trimethylpurine-6,8-diamine exhibits inhibitory effects on key enzymes such as:

  • Adenosine Deaminase : This enzyme is crucial for adenosine metabolism. Inhibition can lead to increased levels of adenosine, which has various physiological effects including immunosuppression and vasodilation.
  • Xanthine Oxidase : This enzyme is involved in the catabolism of purines. Inhibition may have implications in conditions like gout and hyperuricemia.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 8-N,8-N,9-Trimethylpurine-6,8-diamine. It has demonstrated activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Study on Enzyme Inhibition

In a controlled laboratory study, the effects of 8-N,8-N,9-Trimethylpurine-6,8-diamine on adenosine deaminase were evaluated. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM. The study concluded that the compound could serve as a potent inhibitor with potential therapeutic applications in treating diseases linked to adenosine metabolism disorders.

Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of 8-N,8-N,9-Trimethylpurine-6,8-diamine against various pathogens. The compound was tested using standard broth microdilution methods. Results showed that it effectively inhibited the growth of clinically relevant strains of bacteria at relatively low concentrations.

Pharmacological Potential

The pharmacological potential of 8-N,8-N,9-Trimethylpurine-6,8-diamine extends beyond enzyme inhibition and antimicrobial activity. Preliminary studies suggest possible applications in cancer therapy due to its ability to influence purine metabolism pathways that are often dysregulated in cancer cells.

Toxicology Profile

An initial toxicological assessment revealed that while the compound shows promising biological activities, it also exhibits cytotoxicity at higher concentrations. Further studies are necessary to determine the therapeutic window and safety profile for potential clinical use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.